2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to an amino-methylidene moiety, which is further connected to an indene-1,3-dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with indene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated into the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
2-{[(4-methoxybenzyl)amino]methylidene}-1H-indene-1,3(2H)-dione is unique due to its specific structural features, such as the presence of both methoxybenzyl and indene-1,3-dione moieties. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)methyliminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-13-8-6-12(7-9-13)10-19-11-16-17(20)14-4-2-3-5-15(14)18(16)21/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKZQNHHQZLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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